![molecular formula C34H22O2 B14407094 1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] CAS No. 83694-66-0](/img/structure/B14407094.png)
1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] is a complex organic compound with the molecular formula C30H22O4 This compound is characterized by its unique structure, which includes a central 1,3-phenylenebis(oxy) moiety flanked by phenylethynylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(oxy)benzene and phenylethynylbenzene.
Coupling Reaction: The key step involves coupling the 1,3-phenylenebis(oxy)benzene with phenylethynylbenzene using a palladium-catalyzed cross-coupling reaction. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of phen
Propriétés
Numéro CAS |
83694-66-0 |
|---|---|
Formule moléculaire |
C34H22O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
1,3-bis[3-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C34H22O2/c1-3-10-27(11-4-1)20-22-29-14-7-16-31(24-29)35-33-18-9-19-34(26-33)36-32-17-8-15-30(25-32)23-21-28-12-5-2-6-13-28/h1-19,24-26H |
Clé InChI |
OMBBABNCPPURGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



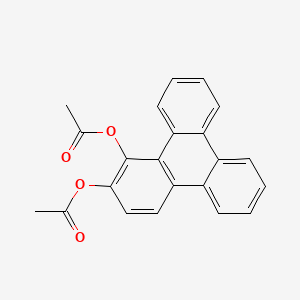

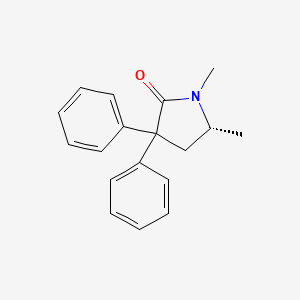

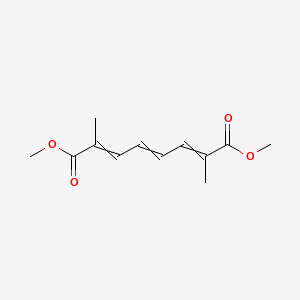
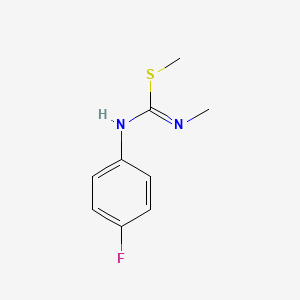
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
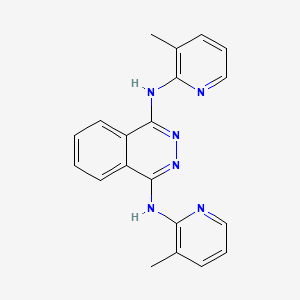
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
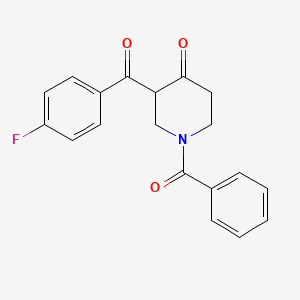
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
